N-[3,3'-dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide
Description
N-[3,3'-Dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide is a biphenyl-based compound featuring dual thiophene carboxamide moieties. Its structure includes:
- A biphenyl core with methyl substituents at the 3 and 3' positions.
- A thiophene-3-carboxamide group at the 4' position of one phenyl ring.
- A thiophene-2-carboxamide group at the 4-position of the other phenyl ring.
This compound is hypothesized to exhibit biological activity due to structural similarities to other thiophene carboxamide derivatives with documented antibacterial, antifungal, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c1-15-12-17(5-7-20(15)25-23(27)19-9-11-29-14-19)18-6-8-21(16(2)13-18)26-24(28)22-4-3-10-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQYLPSCCUVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound features a 3,3'-dimethylbiphenyl scaffold with thiophene-2-carboxamide and thiophene-3-carboxamide substituents at the 4- and 4'-positions, respectively. Retrosynthetic cleavage of the amide bonds reveals two critical intermediates:
- 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine (CAS 119-93-7)
- Thiophene-2-carboxylic acid and thiophene-3-carboxylic acid
The synthesis proceeds via sequential amidation reactions, leveraging coupling agents to install the thiophene moieties.
Synthetic Routes and Methodologies
Preparation of 3,3'-Dimethyl-[1,1'-Biphenyl]-4,4'-Diamine
This intermediate serves as the central scaffold. Industrial-scale production typically employs Ullmann coupling or catalytic hydrogenation:
- Ullmann Coupling :
- Catalytic Hydrogenation :
Amidation of the Biphenyl Diamine
The diamino groups undergo selective amidation with thiophene carboxylic acids. Two strategies dominate:
Stepwise Amidation Using Carbodiimide Coupling
Step 1: Installation of Thiophene-3-Carboxamide
- Reactants :
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Reaction Time : 48 hours
- Workup :
- Yield : 72–78%
Step 2: Installation of Thiophene-2-Carboxamide
- Reactants :
- Solvent : Tetrahydrofuran (THF), room temperature
- Reaction Time : 24 hours
- Yield : 68–70%
One-Pot Double Amidation
A streamlined approach using excess coupling agents enables simultaneous amidation:
Alternative Routes: Suzuki-Miyaura Cross-Coupling
For modular synthesis, pre-functionalized thiophene-carboxamide boronic esters couple with halogenated biphenyl intermediates:
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM, 0°C → RT | Stepwise amidation | 72 | 98 |
| THF, Reflux | One-pot amidation | 63 | 95 |
| DMF, 50°C | Suzuki coupling | 70 | 97 |
Higher temperatures accelerate coupling but risk epimerization. Polar aprotic solvents (DMF, THF) improve solubility but complicate purification.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
N-[3,3'-dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N-[3,3'-dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors and are involved in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3,3'-dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by binding to enzymes or receptors, thereby modulating their activity. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, which are crucial in the treatment of pain and inflammation .
Comparison with Similar Compounds
Structural Analogues with Thiophene Carboxamide Moieties
Key Observations :
- Methyl groups at the 3,3'-positions may improve metabolic stability compared to nitro or methoxy substituents in analogues like N-(2-nitrophenyl)thiophene-2-carboxamide .
Functional Analogues with Biphenyl Scaffolds
Key Observations :
- The target compound’s thiophene carboxamides differ functionally from pyrazine () or flurbiprofen-derived () groups, suggesting divergent biological targets.
- The absence of a carboxylic acid group (cf. flurbiprofen derivatives) may reduce anti-inflammatory activity but improve selectivity for non-COX targets .
Key Observations :
Biological Activity
N-[3,3'-dimethyl-4'-(thiophene-3-amido)-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure
The compound features a biphenyl core substituted with a thiophene moiety and an amide functional group. Its structural complexity may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with biological targets through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene derivatives have shown promise in inhibiting enzymes related to viral replication, particularly in the context of SARS-CoV-2.
- Modulation of Protein Interactions : The compound may interfere with critical protein-protein interactions essential for viral assembly and replication.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene derivatives. For instance, compounds structurally related to this compound demonstrated significant inhibition against viral enzymes:
| Compound | Target Virus | IC50 (µM) | Selectivity |
|---|---|---|---|
| MDOLL-0229 | SARS-CoV-2 | 2.1 | High |
| Compound X | Influenza | 10.1 | Moderate |
These findings suggest that the compound could be effective against a range of viral pathogens by targeting their enzymatic functions.
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were evaluated using various cell lines:
| Cell Line | EC50 (µM) | Remarks |
|---|---|---|
| MDCK (Influenza) | 16.48 | Significant cytopathic protection |
| Vero E6 | >100 | Low toxicity observed |
The data indicate that while the compound exhibits antiviral properties, it maintains a favorable safety profile in non-target cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Substitution Patterns : Variations in substituents on the thiophene or biphenyl rings can significantly alter potency.
- Amide Linkage : The presence of an amide group is essential for maintaining interaction with target proteins.
Study 1: Inhibition of Viral Replication
A case study involving a series of thiophene derivatives demonstrated that modifications to the thiophene ring enhanced antiviral activity against SARS-CoV-2 by increasing binding affinity to viral proteins.
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of similar compounds in human cell lines, revealing that certain structural modifications could reduce toxicity while maintaining antiviral efficacy.
Q & A
Q. What are the optimal reaction conditions and solvents for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice, and reagent ratios. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM) , with reactions conducted at reflux conditions (e.g., 80–110°C) to optimize yield and purity . For biphenyl coupling steps, palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) are recommended to minimize side reactions. Post-synthesis purification often uses column chromatography or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry, with DMSO-d₆ or CDCl₃ as solvents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How can computational methods predict biological activity and guide analog design?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the thiophene carboxamide group and hydrophobic interactions with the biphenyl moiety .
- QSAR Modeling : Use descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) to correlate structural features with observed activities (e.g., IC₅₀ values) .
- MD Simulations : Assess binding stability over 100+ ns trajectories to prioritize analogs for synthesis .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
- Assay Optimization : Test in multiple cell lines (e.g., MCF-7 vs. HEK293) and validate target engagement using Western blotting or ELISA .
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values and minimize false positives .
Q. What strategies improve low yields in multi-step synthesis?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete amide coupling) .
- Solvent Optimization : Replace DMF with toluene/DMSO mixtures for Suzuki-Miyaura couplings to enhance solubility .
- Catalyst Screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for challenging C-N bond formations .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the thiophene-3-amido group with furan or pyrrole to assess electronic effects .
- Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the biphenyl 3'-position to enhance target affinity .
- Bioisosteres : Swap the carboxamide with a sulfonamide to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
